molecular formula C9H13BO4 B13975490 [4-(Methoxymethoxymethyl)phenyl]boronic acid

[4-(Methoxymethoxymethyl)phenyl]boronic acid

Cat. No.: B13975490
M. Wt: 196.01 g/mol
InChI Key: UJWCMHFQGCCNEQ-UHFFFAOYSA-N
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Description

[4-(Methoxymethoxymethyl)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenyl ring substituted with a methoxymethoxymethyl group and a boronic acid functional group, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxymethoxymethyl)phenyl]boronic acid typically involves the following steps:

    Starting Material: The process begins with the selection of an appropriate phenyl precursor, such as 4-bromomethylphenyl.

    Methoxymethoxymethylation: The phenyl precursor undergoes a methoxymethoxymethylation reaction to introduce the methoxymethoxymethyl group. This step often involves the use of methoxymethyl chloride and a base such as sodium hydride.

    Borylation: The final step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction with a boronic acid derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction conditions, and purification methods to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

    Oxidation: [4-(Methoxymethoxymethyl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.

    Substitution: The methoxymethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols and Quinones: Formed through oxidation reactions.

    Substituted Phenyl Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds.

    Catalysis: Employed in catalytic processes to facilitate various chemical transformations.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.

Industry:

    Material Science: Applied in the development of advanced materials, including polymers and electronic materials.

    Agriculture: Used in the synthesis of agrochemicals and plant protection agents.

Mechanism of Action

The mechanism of action of [4-(Methoxymethoxymethyl)phenyl]boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate facilitates the transfer of the boronic acid group to the target molecule, enabling the formation of new carbon-carbon bonds. The methoxymethoxymethyl group can also participate in reactions, providing additional functionalization options.

Comparison with Similar Compounds

  • [4-Methoxyphenyl]boronic acid
  • [4-Methoxycarbonylphenyl]boronic acid
  • [4-Fluorophenyl]boronic acid
  • [4-Hydroxyphenyl]boronic acid

Uniqueness:

  • Functional Group Diversity: The presence of both the methoxymethoxymethyl group and the boronic acid group provides unique reactivity and versatility in chemical synthesis.
  • Reactivity: The compound’s ability to undergo various reactions, including coupling, oxidation, and substitution, makes it a valuable reagent in multiple applications.
  • Applications: Its use in diverse fields such as organic synthesis, drug development, and material science highlights its broad utility.

Properties

Molecular Formula

C9H13BO4

Molecular Weight

196.01 g/mol

IUPAC Name

[4-(methoxymethoxymethyl)phenyl]boronic acid

InChI

InChI=1S/C9H13BO4/c1-13-7-14-6-8-2-4-9(5-3-8)10(11)12/h2-5,11-12H,6-7H2,1H3

InChI Key

UJWCMHFQGCCNEQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)COCOC)(O)O

Origin of Product

United States

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